N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide
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Overview
Description
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide is a complex organic compound characterized by the presence of a tetrazole ring, a fluorophenyl group, and a nitrobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorobenzylamine with sodium azide and triethyl orthoformate under reflux conditions.
Sulfonamide Formation: The intermediate product is then reacted with 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium on carbon.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of the corresponding amine derivative.
Substitution: Introduction of various functional groups in place of the fluorine atom.
Scientific Research Applications
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors. The nitrobenzenesulfonamide moiety can interact with proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide
- N-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide
Uniqueness
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-methyl-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6O4S/c1-10-2-5-13(22(23)24)8-14(10)27(25,26)17-9-15-18-19-20-21(15)12-6-3-11(16)4-7-12/h2-8,17H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHNFKATCGKHAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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